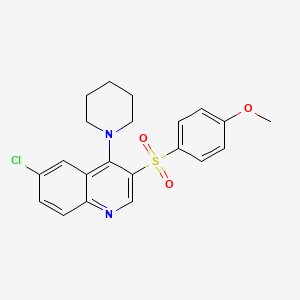

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline

CAS No.: 867040-28-6

Cat. No.: VC7075068

Molecular Formula: C21H21ClN2O3S

Molecular Weight: 416.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867040-28-6 |

|---|---|

| Molecular Formula | C21H21ClN2O3S |

| Molecular Weight | 416.92 |

| IUPAC Name | 6-chloro-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline |

| Standard InChI | InChI=1S/C21H21ClN2O3S/c1-27-16-6-8-17(9-7-16)28(25,26)20-14-23-19-10-5-15(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |

| Standard InChI Key | WCPOKXYOZBHPGH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a bicyclic quinoline system, a heteroaromatic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:

-

Chloro group (-Cl) at position 6: Enhances electrophilic reactivity and influences intermolecular interactions.

-

4-Methoxybenzenesulfonyl group at position 3: Introduces sulfonamide functionality, which is often associated with protein-binding activity .

-

Piperidin-1-yl group at position 4: A six-membered nitrogen-containing ring that contributes to solubility and conformational flexibility .

The IUPAC name, 6-chloro-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline, systematically describes these substituents .

Spectroscopic and Computational Data

-

SMILES Notation:

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl. -

X-ray Crystallography: While experimental data are unavailable, molecular modeling predicts planar quinoline geometry with the sulfonyl and piperidine groups adopting orthogonal orientations.

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via a three-step procedure:

-

Quinoline Halogenation: 6-Chloroquinoline is prepared by chlorinating quinoline using or .

-

Sulfonylation: Reacting 6-chloroquinoline with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonyl group at position 3.

-

Piperidine Substitution: A nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., nitro) at position 4 with piperidine under elevated temperatures (80–100°C).

Yield Optimization: Reactions are conducted in anhydrous dimethylformamide (DMF) with catalytic , achieving yields of 60–75%.

Chemical Reactivity

-

Sulfonyl Group: Participates in nucleophilic substitutions (e.g., with amines) to form sulfonamides .

-

Chloro Substituent: Undergoes Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups.

-

Piperidine Ring: Susceptible to N-alkylation or oxidation to form N-oxides, modifying solubility and bioavailability .

Physicochemical Properties

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.92 g/mol |

| LogP (Predicted) | 3.8 ± 0.4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

Solubility and Stability

-

Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to light or moisture .

Pharmacological Activity and Mechanisms

Kinase Modulation

The sulfonamide moiety suggests potential interaction with kinase ATP-binding pockets. In silico docking studies predict inhibition of serum/glucocorticoid-regulated kinase 1 (SGK1), a regulator of ion transport and cell survival . SGK1 modulation is implicated in inflammatory diseases and degenerative joint disorders .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume